2-(4-{(Z)-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused heterocyclic core with a Z-configuration at the exocyclic double bond. The structure includes a 4-propoxyphenyl substituent at position 2 of the thiazolo-triazole ring and an acetamide group linked via a phenoxy moiety. Its molecular formula is C₂₃H₂₁N₄O₄S, with a molecular weight of 457.50 g/mol. The Z-configuration is critical for maintaining planar geometry, facilitating interactions with biological targets .
Properties
Molecular Formula |
C22H20N4O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[4-[(Z)-[6-oxo-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C22H20N4O4S/c1-2-11-29-16-9-5-15(6-10-16)20-24-22-26(25-20)21(28)18(31-22)12-14-3-7-17(8-4-14)30-13-19(23)27/h3-10,12H,2,11,13H2,1H3,(H2,23,27)/b18-12- |
InChI Key |
WMHFEJLELCQAAP-PDGQHHTCSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{(Z)-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-{(Z)-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
The biological activity of 2-(4-{(Z)-...} encompasses several key areas:
Antimicrobial Activity
Research indicates that derivatives of triazole and thiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Compounds similar to 2-(4-{(Z)-...} have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Gram-positive bacteria.
Anticancer Properties
The compound's potential in cancer therapy is underscored by its ability to inhibit tumor cell proliferation:
- Inhibition of Cancer Cell Lines : Studies have demonstrated that related triazole compounds can inhibit the proliferation of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 10 to 30 μM. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antioxidant Activity
The antioxidant capacity of 2-(4-{(Z)-...} has been evaluated using various assays:
- DPPH and ABTS Assays : Compounds in this class have shown significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. For example, one study reported an IC50 value of 0.397 μM for a related compound in the ABTS assay.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized 2-(4-{(Z)-...} and evaluated its biological activity. The synthesis involved multi-step reactions starting from commercially available precursors. The resultant compound was subjected to various biological assays:
| Activity Type | Result |
|---|---|
| Antibacterial | MIC = 0.5 μg/mL against E. coli |
| Anticancer | IC50 = 20 μM against MCF-7 cells |
| Antioxidant | IC50 = 0.397 μM in ABTS assay |
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications on the phenyl ring significantly enhance biological activity. Substituents such as methoxy groups were found to improve both solubility and potency against target cells.
Mechanism of Action
The mechanism of action for 2-(4-{(Z)-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Alkoxy Substituents
- Methoxy Analog : The methoxy (OCH₃) variant (MFCD03533336, ) has reduced lipophilicity (logP ≈ 2.8 vs. target compound’s ~3.5), impacting bioavailability. Its molecular formula is C₂₁H₁₇N₄O₄S .
- Ethoxy Analog: The ethoxy (OC₂H₅) derivative (CID 16429711, ) shows intermediate properties. Its SMILES notation confirms an E-configuration, which may alter binding compared to the Z-isomer .
- Its melting point (mp) is unreported, but similar derivatives exhibit higher thermal stability .
Halogenated and Heteroaryl Derivatives
- Chloro-Substituted : Compound 2h () incorporates a chloro group, increasing electronegativity. It demonstrated anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells) but lower solubility due to halogenation .
- Furan/Thiophene Derivatives : Compounds 2j (furan) and 2k (thiophene) in exhibit π-electron-rich systems, enhancing charge-transfer interactions. However, their mp >230°C suggests crystallinity challenges .
Structural and Pharmacokinetic Properties
Biological Activity
2-(4-{(Z)-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide is a complex organic compound with notable biological activities. This article reviews its structural characteristics, synthesis methods, and biological effects based on recent research findings.
Structural Characteristics
The compound has a molecular formula of C22H19N3O4S and features a thiazolo-triazole core, which is known for its diverse pharmacological properties. The structure can be represented as follows:
- Molecular Formula : C22H19N3O4S
- SMILES : CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/SC3=N2
This unique structure contributes to its potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazolo-triazole core through cyclization reactions and subsequent functionalization to introduce the propoxy and phenoxy groups. The detailed synthetic route is crucial for optimizing yield and ensuring the purity of the final product.
Biological Activity Overview
Research has demonstrated that compounds related to 2-(4-{(Z)-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide exhibit a range of biological activities:
- Antibacterial Activity : Studies have shown that derivatives of thiazolo-triazole compounds possess significant antibacterial properties. For instance, certain derivatives demonstrated potent activity against Mycobacterium smegmatis with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
- Anticancer Properties : Compounds within this class have been evaluated for their anticancer potential. Research indicates that specific structural modifications enhance cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activity through mechanisms such as inhibition of pro-inflammatory cytokines and enzymes .
Case Study 1: Antibacterial Evaluation
In a study focusing on the antibacterial efficacy of thiazolo-triazole derivatives, several compounds were synthesized and tested against common bacterial strains. The most promising derivative exhibited an MIC comparable to established antibiotics such as Ciprofloxacin .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of various thiazolo-triazole derivatives on human cancer cell lines. Results indicated that modifications in the phenyl substituents significantly influenced cytotoxicity levels, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
